molecular formula C10H10BrClO2 B2880830 Ethyl 2-Bromo-2-(3-chlorophenyl)acetate CAS No. 41024-33-3

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate

Cat. No.: B2880830
CAS No.: 41024-33-3
M. Wt: 277.54
InChI Key: WEQPTHXMNMLSLW-UHFFFAOYSA-N
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Description

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a chemical compound with the formula C10H10BrClO2 and a molecular weight of 277.54 . It is used in research and has various applications in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(=O)C(C1=CC(=CC=C1)Cl)Br . This indicates that the molecule consists of an ethoxy group (CCOC), a carbonyl group (=O), and a bromo-chlorophenyl group (C(C1=CC(=CC=C1)Cl)Br).


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that similar compounds like Ethyl bromoacetate are versatile alkylating agents. They are used in the Reformatsky reaction, where they react with zinc to form a zinc enolate .


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 277.54 .

Scientific Research Applications

Organic Synthesis Methodologies

  • Advanced Oxidation Processes : Research on the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV identified various organic intermediates, illustrating the compound's role in studying the breakdown of environmental pollutants through advanced oxidation processes (Sun & Pignatello, 1993).

  • Synthesis of α-Bromophenylacetic Acid Derivatives : A study demonstrated the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde using methyl (methylthio) methyl sulfoxide, highlighting the use of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in synthesizing complex organic compounds (Ogura, Furukawa, & Tsuchihashi, 1975).

  • Corrosion Inhibition : A theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors of copper in nitric acid media involved compounds structurally related to this compound. This research provides insights into the relationship between molecular structure and inhibition efficiency, crucial for developing new corrosion inhibitors (Zarrouk et al., 2014).

Environmental and Material Science

  • Aerobic Biodegradation Enhancement : An investigation into enhancing aerobic biodegradation of 1,2-dibromoethane in groundwater demonstrated the potential for in situ remediation strategies, providing a context for the environmental applications of related bromo-compounds (Hatzinger, Streger, & Begley, 2015).

  • Electrochemical Applications : Research on the catalytic reduction of ethyl chloroacetate by cobalt(I) salophen highlighted the electrochemical applications of chloroacetates and their derivatives, which are relevant for developing new materials and catalysis processes (Moad, Klein, Peters, Karty, & Reilly, 2002).

Safety and Hazards

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is considered hazardous. It is classified as a class 8 dangerous good, with hazard statements H314-H401 . It can cause serious eye irritation and is harmful to aquatic life .

Properties

IUPAC Name

ethyl 2-bromo-2-(3-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQPTHXMNMLSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 53.6 g portion of ethyl m-chlorophenylacetate (prepared by esterification of the corresponding acid), 51.5 g of N-bromosuccinimide and one gram of benzoyl peroxide in 1.25 liters of carbon tetrachloride is stirred with a Nichrome metal stirrer and refluxed for 20 hours. The mixture is cooled, filtered and concentrated to an orange oil. Vacuum distillation yields the product ethyl α-bromo-m-chlorophenylacetate.
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0 (± 1) mol
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51.5 g
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1 g
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1.25 L
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